

# Efinaconazole: A Comprehensive Technical Guide on its Chemical and Physical Properties

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Compound of Interest		
Compound Name:	Efinaconazole	
Cat. No.:	B1671126	Get Quote

## Introduction

**Efinaconazole** is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2] Its efficacy is rooted in its unique chemical structure and resulting physical properties, which facilitate nail penetration and potent antifungal activity. This technical guide provides an in-depth overview of the chemical and physical characteristics of **efinaconazole**, intended for researchers, scientists, and professionals in drug development.

# **Chemical Properties**

**Efinaconazole**, with the chemical name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic triazole derivative.[3] Its structure features a difluorophenyl group, a triazole ring, and a methylenepiperidine moiety, all of which contribute to its antifungal activity and pharmacokinetic profile.



Property	Value	Source
Molecular Formula	C18H22F2N4O	[4]
Molecular Weight	348.39 g/mol	[4]
IUPAC Name	(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol	[3]
CAS Number	164650-44-6	[3]
Synonyms	KP-103, IDP-108, Jublia	[5]

# **Physical Properties**

The physical properties of **efinaconazole** are crucial for its formulation as a topical solution and its ability to permeate the nail plate to reach the site of infection.

Property	Value	Source
Melting Point	82-87 °C	
pKa (Strongest Basic)	7.45	_
logP	2.24	_
Appearance	White to beige powder	[6]
Optical Activity	$[\alpha]/D$ -85 to -95° (c = 1 in chloroform)	[6]

# Solubility

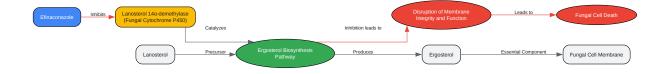
The solubility of **efinaconazole** has been determined in various solvents, which is critical information for formulation development.



Solvent	Solubility	Source
DMSO	≥ 13.95 mg/mL	[7]
Ethanol	69 mg/mL	[8]
Water	Insoluble	[8]

## **Mechanism of Action**

**Efinaconazole** exerts its antifungal effect by inhibiting the fungal enzyme lanosterol  $14\alpha$ -demethylase.[1][9][10][11] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol  $14\alpha$ -demethylase, **efinaconazole** disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of mature ergosterol.[9][10] This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[9]



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Caption: Mechanism of action of efinaconazole.

# **Experimental Protocols**

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of a pharmaceutical compound like **efinaconazole**.

## **Melting Point Determination (Capillary Method)**

Objective: To determine the melting point range of **efinaconazole**.



## Apparatus:

- Melting point apparatus with a heating block and temperature control
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle
- Thermometer (calibrated)

#### Procedure:

- Sample Preparation: A small amount of dry, powdered efinaconazole is finely ground using a mortar and pestle.
- Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample.
   The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-4 mm in height.
- Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
- Determination:
  - Rapid Preliminary Measurement: The sample is heated at a rapid rate (e.g., 10-20
     C/minute) to obtain an approximate melting point range.
  - Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2 °C/minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
  and the temperature at which the entire solid has turned into a clear liquid (completion of
  melting) are recorded as the melting point range. The experiment is repeated at least twice
  to ensure reproducibility.



## **Solubility Determination (Shake-Flask Method)**

Objective: To determine the solubility of efinaconazole in various solvents.

## Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

#### Procedure:

- Preparation of Saturated Solutions: An excess amount of efinaconazole is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a vial.
- Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the vials are removed from the shaker bath and the undissolved solid is separated from the solution by centrifugation.
- Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with
  a suitable solvent, and the concentration of dissolved efinaconazole is determined using a
  validated HPLC method.
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.

## pKa Determination (Potentiometric Titration)



Objective: To determine the acid dissociation constant (pKa) of efinaconazole.

#### Apparatus:

- pH meter with a combination pH electrode (calibrated)
- Autotitrator or manual burette
- Stir plate and magnetic stir bar
- Beaker
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

#### Procedure:

- Sample Preparation: A precisely weighed amount of efinaconazole is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).
- Titration: The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed. The solution is then titrated with a standardized acid or base at a constant, slow rate.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.

## logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of efinaconazole.

## Apparatus:

- Separatory funnel or vials with screw caps
- Mechanical shaker



- Centrifuge
- Analytical balance
- · Volumetric flasks and pipettes
- HPLC system with a suitable detector

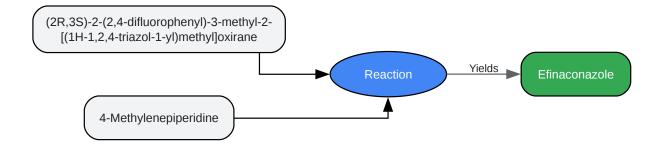
#### Procedure:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning: A known amount of efinaconazole is dissolved in one of the phases (usually the
  one in which it is more soluble). This solution is then mixed with a known volume of the other
  phase in a separatory funnel or vial.
- Equilibration: The mixture is shaken for a sufficient time (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
- Concentration Measurement: The concentration of **efinaconazole** in both the n-octanol and the aqueous phase is determined using a suitable analytical method, such as HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **efinaconazole** in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

## **Synthesis**

A common synthetic route to **efinaconazole** involves the reaction of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with 4-methylenepiperidine. [12][13][14] The reaction is typically carried out in a suitable solvent, and various conditions have been reported to optimize the yield and purity of the final product.[12][13]

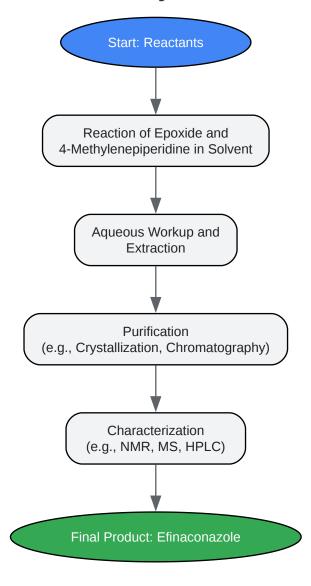




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Caption: General synthesis scheme for **efinaconazole**.

# **Experimental Workflow for Synthesis**





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Caption: A typical experimental workflow for the synthesis of **efinaconazole**.

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